Methyl 5-bromo-4-fluoro-2-methoxybenzoate
Overview
Description
Methyl 5-bromo-4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-4-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the production of a compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-fluoro-2-methoxybenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.
Oxidation: Conducted in aqueous or organic solvents, often at elevated temperatures to ensure complete oxidation.
Reduction: Carried out in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Major Products
Nucleophilic Substitution: Produces substituted benzoates with various functional groups depending on the nucleophile used.
Oxidation: Yields 5-bromo-4-fluoro-2-methoxybenzoic acid.
Reduction: Results in the formation of 5-bromo-4-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-4-fluoro-2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-fluoro-2-methoxybenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-fluoro-5-methoxybenzoate: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.
Methyl 5-bromo-3-fluoro-2-methylbenzoate:
Uniqueness
Methyl 5-bromo-4-fluoro-2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both bromine and fluorine atoms enhances its reactivity in nucleophilic substitution reactions, while the methoxy group provides additional sites for chemical modification. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl 5-bromo-4-fluoro-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNDTIGRBPWKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622380 | |
Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-22-1 | |
Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314298-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-4-fluoro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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